N-(2-吡啶基)草酰胺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

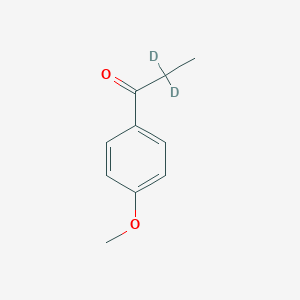

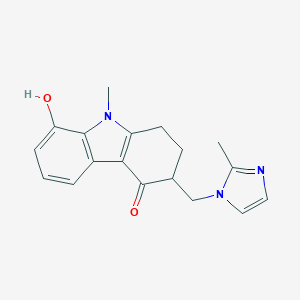

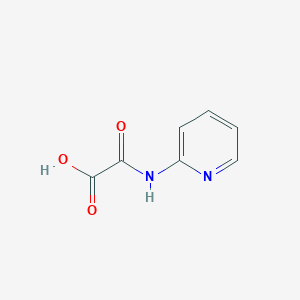

N-(2-Pyridyl)oxamic acid is a compound with the molecular formula C7H6N2O3 . It is a non-steroidal anti-inflammatory drug that belongs to the group of piroxicam . It is also a metabolite of Tenoxicam .

Synthesis Analysis

The synthesis of N-(2-Pyridyl)oxamic acid involves the reaction with lithium hydroxide in 1,4-dioxane at 20°C . Another method involves the photoredox-catalyzed decarboxylation of α-oxo carboxylic acids .

Molecular Structure Analysis

The molecular weight of N-(2-Pyridyl)oxamic acid is 166.13 g/mol . The IUPAC name for this compound is 2-oxo-2-(pyridin-2-ylamino)acetic acid .

Chemical Reactions Analysis

N-(2-Pyridyl)oxamic acid can undergo oxidative decarboxylation through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals . These radicals may further add to unsaturated systems to provide a broad range of important amides .

Physical And Chemical Properties Analysis

N-(2-Pyridyl)oxamic acid has a molecular weight of 166.13 g/mol . It has a topological polar surface area of 79.3 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It also contains a total of 18 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, and 2 double bonds .

科学研究应用

Precursor of Carbamoyl Radicals

N-(2-Pyridyl)oxamic acid, like other oxamic acids, can serve as a useful precursor of carbamoyl radicals . This method of generating these nucleophilic radicals is mild and efficient, and it compares well with previous methods .

Generation of Important Amides

The oxidative decarboxylation of oxamic acids, including N-(2-Pyridyl)oxamic acid, can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means . This process generates carbamoyl radicals, which may further add to unsaturated systems to provide a broad range of important amides .

3. Preparation of Urethanes, Ureas, and Thioureas Oxidative decarboxylation of oxamic acids also offers a straightforward entry for the preparation of urethanes, ureas, and thioureas . This makes N-(2-Pyridyl)oxamic acid a valuable compound in the synthesis of these substances.

Access to Urethanes via Isocyanates

Oxamic acids such as N-(2-Pyridyl)oxamic acid are attractive precursors to access urethanes via isocyanates . This provides a convenient route for the synthesis of urethanes.

Synthesis of Heteroaromatic Amides

N-(2-Pyridyl)oxamic acid can be used for the synthesis of heteroaromatic amides through the Minisci reaction . This expands its utility in the field of heterocyclic chemistry.

Decarboxylative Cross-Coupling

Decarboxylative cross-coupling of oxamic acids with (hetero)aryl halides has been accomplished through the synergistic merger of organic photoredox with nickel catalysis . This makes N-(2-Pyridyl)oxamic acid a useful starting material in this process.

Metabolite of Tenoxicam

N-(2-Pyridyl)oxamic acid is a metabolite of Tenoxicam . This suggests its potential role in drug metabolism studies.

安全和危害

未来方向

作用机制

Target of Action

N-(2-Pyridyl)oxamic acid is a non-steroidal anti-inflammatory drug . It primarily targets the inflammatory response in the body . It has been found to be a competitive inhibitor of the reaction between singlet oxygen and certain organic compounds .

Mode of Action

The compound interacts with its targets by competitively inhibiting the reaction between singlet oxygen and certain organic compounds . This means that it binds to the same site as the singlet oxygen, preventing the oxygen from reacting with the organic compounds .

Biochemical Pathways

Given its role as a competitive inhibitor of singlet oxygen reactions, it likely impacts pathways involving oxidative stress and inflammation .

Pharmacokinetics

Like many non-steroidal anti-inflammatory drugs, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of N-(2-Pyridyl)oxamic acid’s action are likely to include a reduction in inflammation and oxidative stress, given its role as a competitive inhibitor of singlet oxygen reactions .

属性

IUPAC Name |

2-oxo-2-(pyridin-2-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLBRIIHVJSCTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339405 |

Source

|

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Pyridyl)oxamic acid | |

CAS RN |

13120-39-3 |

Source

|

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。